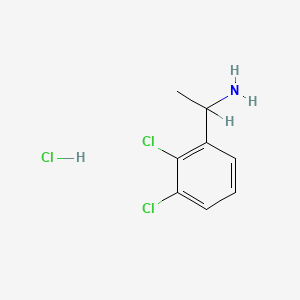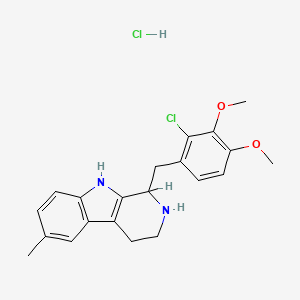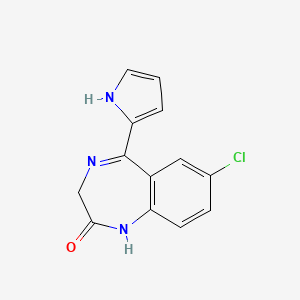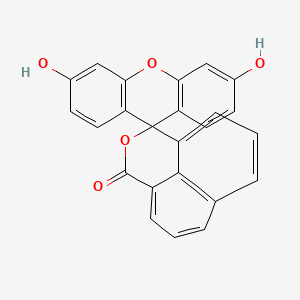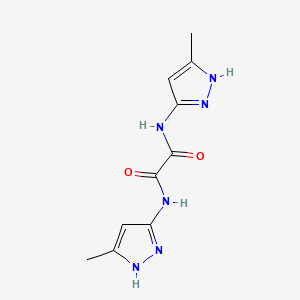
N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide, commonly known as BME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BME is a bidentate ligand that has been extensively studied for its ability to form complexes with transition metals.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide and related bipyrazolic compounds have been studied for their potential as corrosion inhibitors. A study using density functional theory explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, finding that these compounds are effective in inhibiting corrosion, with their efficiency relating to various chemical parameters (Wang et al., 2006).
Coordination Chemistry
These compounds are significant in the formation of complexes with metals such as cobalt and tin. Studies demonstrate their ability to form monomeric and polymeric coordination complexes. These complexes have potential applications in various fields including catalysis and polymerization. For instance, cobalt(II) complexes involving N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide derivatives demonstrated high activity for methyl methacrylate polymerization (Choi et al., 2015).
Anticancer Research
Some derivatives of N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide have been evaluated for their cytotoxic properties against cancer cell lines. A study evaluated the in vitro cytotoxic activity of certain pyrazole derivatives, revealing that some compounds showed significant cytotoxicity, indicating potential as anticancer agents (Bouabdallah et al., 2006).
Catalysis and Material Science
N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide derivatives have been utilized in the synthesis of catalysts and material science. For example, Rh(I) complexes with N,N and N,P ligands derived from bis(pyrazol-1-yl)methane derivatives have been synthesized and applied in catalytic processes, indicating their potential in recyclable hydroamination catalysts (Tregubov et al., 2013).
Enzyme Inhibition
N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide and its analogs have been investigated for their enzyme inhibitory activities. Studies show that these compounds can selectively inhibit enzymes like urease, β-glucuronidase, phosphodiesterase, and cholinesterases, suggesting their potential in developing new therapeutic agents (Harit et al., 2012).
Eigenschaften
CAS-Nummer |
625385-95-7 |
|---|---|
Produktname |
N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide |
Molekularformel |
C10H12N6O2 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
N,N'-bis(5-methyl-1H-pyrazol-3-yl)oxamide |
InChI |
InChI=1S/C10H12N6O2/c1-5-3-7(15-13-5)11-9(17)10(18)12-8-4-6(2)14-16-8/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI-Schlüssel |
OVTADAQXCBZSAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C |
Kanonische SMILES |
CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C |
Synonyme |
N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)oxalamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



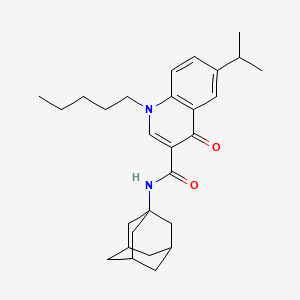

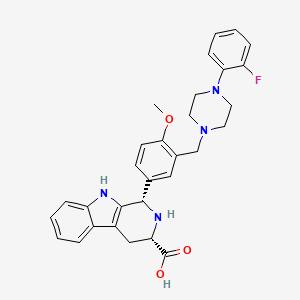
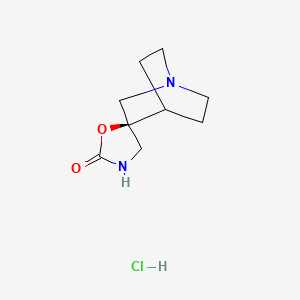
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)
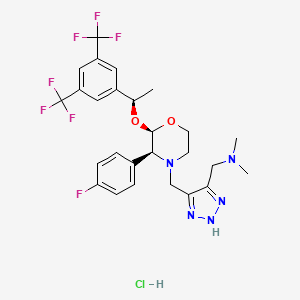
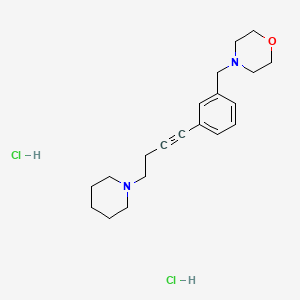
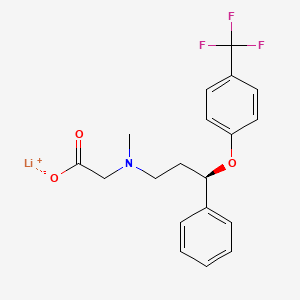
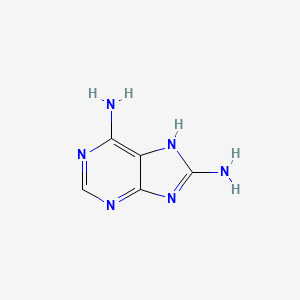
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
